4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their wide range of biological and pharmacological properties, making them significant in various fields of scientific research .
Preparation Methods
The synthesis of 4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one involves multiple steps. One common method starts with the preparation of 7-methoxybenzofuran-2-carboxylic acid from o-vanillin and diethyl bromomalonate in the presence of anhydrous potassium carbonate . The carboxylic acid is then converted to its acid chloride using thionyl chloride . The acid chloride reacts with 3-methylpiperazine to form the desired compound .
Chemical Reactions Analysis
4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzofuran ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
4-(7-Methoxybenzofuran-2-carbonyl)-3-methylpiperazin-2-one can be compared with other benzofuran derivatives such as:
7-Methoxybenzofuran-2-carboxylic acid: A precursor in the synthesis of the compound.
4-(7-Methoxybenzofuran-2-carbonyl)-3,3-dimethylpiperazin-2-one: A similar compound with a different substitution pattern on the piperazine ring.
4-(7-Methoxybenzofuran-2-carbonyl)-1-(thiazol-2-yl)piperazin-2-one: Another derivative with a thiazole ring instead of a methyl group.
These compounds share similar structural features but differ in their specific substitutions, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
4-(7-methoxy-1-benzofuran-2-carbonyl)-3-methylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-9-14(18)16-6-7-17(9)15(19)12-8-10-4-3-5-11(20-2)13(10)21-12/h3-5,8-9H,6-7H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCSNJFIXIRCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.